GSK1614343

Vue d'ensemble

Description

GSK1614343 est un antagoniste sélectif et novateur du récepteur de la sécrétagogue de l'hormone de croissance de type 1a (GHSR1a). Ce composé a été étudié pour son potentiel à inhiber la sécrétion de l'hormone de croissance et ses effets sur l'apport alimentaire et le poids corporel dans divers modèles animaux .

Méthodes De Préparation

La synthèse de GSK1614343 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les méthodes de production industrielle sont exclusives et ne sont pas divulguées publiquement.

Analyse Des Réactions Chimiques

Mechanism of Action and Receptor Antagonism

GSK1614343 binds reversibly to GHSR1a, blocking ghrelin-induced activation. Key findings include:

-

Competitive Binding : Exhibits a pK<sub>B</sub> of 8.03 in rat pituitary RC-4B/C cells endogenously expressing GHSR1a, confirming potent antagonism .

-

Calcium Signaling Inhibition : In recombinant rat GHSR1a, it inhibits ghrelin-induced calcium responses with a pIC<sub>50</sub> of 7.90 .

-

No Partial Agonist Activity : Unlike some antagonists, this compound lacks intrinsic agonist properties in both endogenous and recombinant receptor systems .

Table 1: Pharmacodynamic Profile of this compound

| Parameter | Value (pK<sub>B</sub>/pIC<sub>50</sub>) | Model System | Citation |

|---|---|---|---|

| Receptor Antagonism | 8.03 | Rat RC-4B/C Cells | |

| Calcium Response Inhibition | 7.90 | Recombinant Rat GHSR1a |

In Vivo Biochemical Interactions

This compound demonstrates species-specific effects on metabolic pathways:

-

Orexigenic Effects in Rats and Dogs : At 10 mg/kg, it increases food intake (FI) and body weight (BW), linked to reduced hypothalamic pro-opiomelanocortin (POMC) mRNA levels .

-

Body Composition Changes : In wild-type mice, 30 mg/kg increases fat and lean mass (NMR analysis), effects absent in Ghsr null mice, confirming GHSR1a dependency .

-

Ghrelin Plasma Levels : Paradoxically decreases circulating ghrelin despite promoting weight gain, suggesting feedback mechanisms .

Table 2: In Vivo Effects of this compound

| Parameter | Dose (mg/kg) | Species | Observation | Citation |

|---|---|---|---|---|

| Food Intake | 10 | Rat/Dog | Increased FI and BW | |

| Body Composition | 30 | Wild-type Mouse | ↑ Fat mass, ↑ Lean mass | |

| Ghrelin Plasma Levels | 10 | Rat | Significant reduction |

Comparative Antagonist Profiling

This compound outperforms earlier antagonists like YIL-781 in selectivity and equilibrium binding:

-

Binding Kinetics : Reaches equilibrium faster than YIL-781 in RC-4B/C cells, enhancing functional assay reliability .

-

Species Specificity : Retains activity in rodent models but lacks cross-reactivity in non-rodent GHSR1a orthologs .

Unresolved Mechanistic Questions

-

GH Secretion vs. Appetite Regulation : The compound’s dissociation between GH inhibition and orexigenic effects challenges simplistic hormone-receptor models, implying unexplored regulatory pathways .

-

Redox Interactions : While not directly studied for this compound, redox mechanisms (e.g., thiol oxidation) observed in silica particles highlight potential indirect metabolic interactions requiring further study.

Synthetic and Analytical Considerations

Though synthesis details are undisclosed, its structure suggests:

-

Key Functional Groups : Pyridine, trifluoromethylphenyl, and pyrrolopyrazine moieties likely synthesized via multi-step organic reactions (e.g., cross-coupling, cyclization).

-

Quality Control : Purity and stability assessments would employ HPLC/MS, given its complex heterocyclic architecture.

This compound’s chemical interactions underscore its role as a tool compound for probing ghrelin signaling. Its unique pharmacological profile—combining GHSR1a antagonism with metabolic effects—warrants further mechanistic and translational studies.

Applications De Recherche Scientifique

Obesity and Weight Management

GSK1614343 has been investigated for its effects on food intake and body weight regulation. In animal models, particularly rodents and dogs, the administration of this compound has led to unexpected increases in food intake and body weight. This effect is associated with reduced plasma ghrelin levels, suggesting that this compound may modulate appetite through mechanisms not solely dependent on ghrelin receptor antagonism .

- Case Study : In a study involving rats treated with this compound, it was observed that while the compound inhibited ghrelin-induced food consumption, it paradoxically stimulated food intake under certain conditions. This indicates complex interactions within the ghrelin system that warrant further investigation .

Investigating Ghrelin's Role in Metabolic Disorders

Research utilizing this compound has provided insights into the role of ghrelin in various metabolic disorders, including obesity and diabetes. The compound's ability to inhibit ghrelin signaling makes it a valuable tool for understanding how modulation of this pathway can influence metabolic outcomes.

- Case Study : A study demonstrated that chronic administration of this compound resulted in increased adiposity and muscle mass without fluid retention in wild-type mice but not in ghrelin receptor knockout mice, suggesting that the orexigenic effects are mediated through GHSR1a .

Comparative Data Table

Implications for Future Research

The unexpected effects of this compound on appetite and body weight raise important questions about the underlying mechanisms of ghrelin signaling and its role in energy homeostasis. Future research should focus on:

- Longitudinal Studies : Evaluating the long-term effects of this compound on metabolism and body composition.

- Mechanistic Studies : Investigating alternative pathways influenced by GHSR1a antagonism.

- Clinical Trials : Exploring the safety and efficacy of this compound in human populations suffering from obesity or metabolic syndrome.

Mécanisme D'action

GSK1614343 exerts its effects by selectively antagonizing the growth hormone secretagogue receptor type 1a (GHSR1a). This receptor is involved in the regulation of growth hormone secretion, food intake, and body weight. By blocking the receptor, this compound inhibits the effects of ghrelin, a hormone that stimulates growth hormone release and increases appetite. The compound’s mechanism of action involves the inhibition of the calcium response induced by ghrelin, leading to reduced growth hormone secretion and altered food intake and body weight regulation .

Comparaison Avec Des Composés Similaires

GSK1614343 est comparé à d'autres antagonistes du récepteur de la ghréline, tels que YIL-781. Les deux composés sont de puissants antagonistes du récepteur de la sécrétagogue de l'hormone de croissance de type 1a, mais ils diffèrent par leurs structures chimiques et leurs activités spécifiques. This compound s'est avéré avoir une puissance plus élevée dans l'inhibition de la réponse calcique induite par la ghréline par rapport à YIL-781. D'autres composés similaires comprennent divers antagonistes du récepteur de la ghréline qui ont été étudiés pour leurs effets sur la sécrétion de l'hormone de croissance et la régulation métabolique .

Activité Biologique

GSK1614343 is a novel selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), which is primarily involved in the regulation of growth hormone (GH) secretion, appetite, and energy balance. This compound has been the subject of various studies aimed at understanding its biological activity, particularly its effects on food intake and body weight regulation.

This compound operates by antagonizing the ghrelin receptor, which plays a crucial role in stimulating GH secretion and promoting appetite. Unlike traditional agonists, this compound does not exhibit partial agonist properties, leading to its classification as a competitive antagonist.

Key Findings:

- Inhibition of GH Secretion : this compound was characterized as a potent inhibitor of GH secretion in preclinical models, demonstrating significant effects on calcium mobilization and inositol phosphate turnover in rat pituitary adenoma cells (RC-4B/C) expressing GHSR1a receptors .

- Unexpected Orexigenic Effects : Despite being an antagonist, this compound unexpectedly increased food intake and body weight in both rodents and dogs. This suggests a complex interaction with the ghrelin signaling pathway that is not yet fully understood .

Table 1: Pharmacological Profile of this compound

| Parameter | Value |

|---|---|

| pIC50 (calcium response) | 7.90 |

| pIC50 (inositol phosphate assay) | Not specified |

| Competitive Antagonism pKB | 8.03 |

| Effects on Food Intake | Increased |

| Effects on Body Weight | Increased |

Case Studies and Experimental Results

Several studies have investigated the biological activity of this compound through various experimental setups:

- Rodent Models : In studies involving wild-type and GHSR knockout mice, this compound administration resulted in increased food intake and body weight in wild-type mice, while these effects were abolished in GHSR null mice. This indicates that the orexigenic effect is mediated through the GHSR1a pathway .

- Canine Studies : Similar results were observed in canine models, where administration of this compound led to increased food consumption and weight gain, further supporting its unexpected orexigenic properties .

Table 2: Summary of Case Study Findings

| Study Type | Species | Dose (mg/kg) | Effect on Food Intake | Effect on Body Weight |

|---|---|---|---|---|

| Rodent Study | Rats | 10 | Increased | Increased |

| Canine Study | Dogs | 30 | Increased | Increased |

Signaling Pathways

This compound has been shown to selectively inhibit certain signaling pathways activated by ghrelin. Studies utilizing bioluminescence resonance energy transfer (BRET) assays demonstrated that while ghrelin activates multiple G protein subtypes (Gq, Gi/o), this compound selectively inhibits these pathways without triggering β-arrestin recruitment, indicating a unique signaling bias .

Implications for Drug Development

The unique profile of this compound suggests potential therapeutic applications for treating obesity and related metabolic disorders. Its ability to modulate appetite through antagonism of ghrelin receptors while influencing GH secretion presents a dual-action mechanism that could be beneficial in clinical settings.

Propriétés

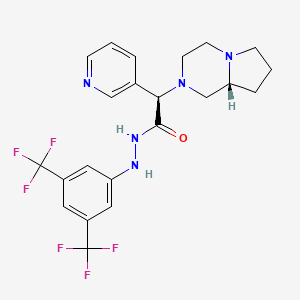

Formule moléculaire |

C22H23F6N5O |

|---|---|

Poids moléculaire |

487.4 g/mol |

Nom IUPAC |

(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide |

InChI |

InChI=1S/C22H23F6N5O/c23-21(24,25)15-9-16(22(26,27)28)11-17(10-15)30-31-20(34)19(14-3-1-5-29-12-14)33-8-7-32-6-2-4-18(32)13-33/h1,3,5,9-12,18-19,30H,2,4,6-8,13H2,(H,31,34)/t18-,19-/m1/s1 |

Clé InChI |

QNOSCJDGJKVFJR-RTBURBONSA-N |

SMILES |

C1CC2CN(CCN2C1)C(C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

SMILES isomérique |

C1C[C@@H]2CN(CCN2C1)[C@H](C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

SMILES canonique |

C1CC2CN(CCN2C1)C(C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GSK 1614343 GSK-1614343 GSK1614343 N'-(3,5-bis(trifluoromethyl)phenyl)-2-(hexahydropyrrolo(1,2-a)pyrazin-2(1H)-yl)-2-(3-pyridinyl)ethanohydrazide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.